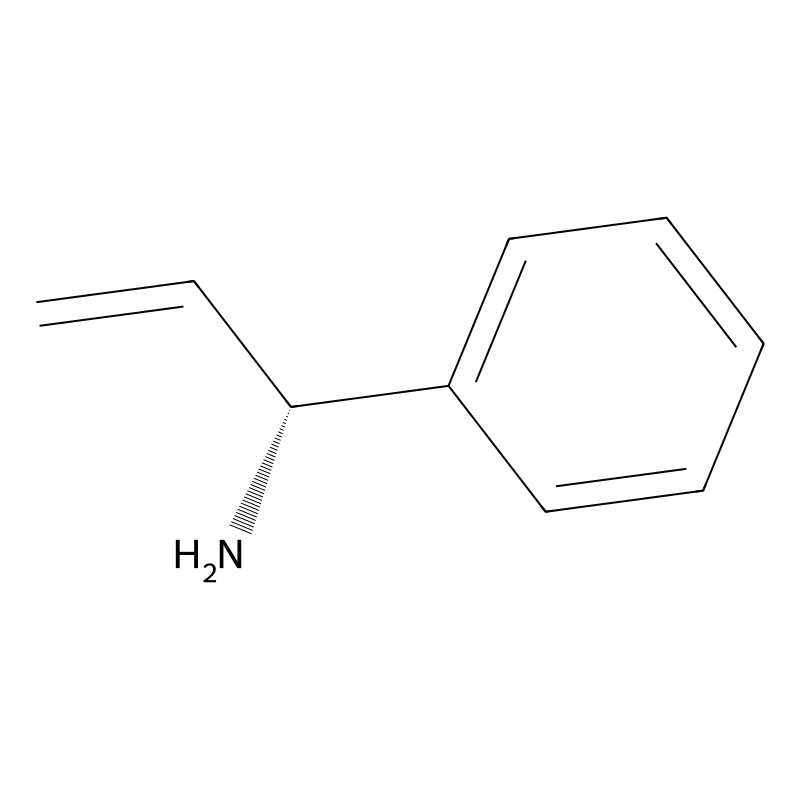

(R)-1-phenylprop-2-en-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-1-phenylprop-2-en-1-amine, also known as (R)-phenylpropene-1-amine, is an organic compound with the molecular formula . It features a propenyl group attached to a phenyl ring and an amine functional group, making it an important compound in organic synthesis and medicinal chemistry. The chiral nature of this compound, indicated by the (R) configuration, allows for specific interactions in biological systems, enhancing its relevance in pharmaceutical applications.

- Michael Addition: This compound can act as a nucleophile in Michael addition reactions, particularly with α,β-unsaturated carbonyl compounds. For example, it has been used in the synthesis of bis-enaminones through reactions with diamines facilitated by KHSO₄ in water .

- Reduction Reactions: The double bond in the propenyl group can undergo hydrogenation or reduction to yield saturated amines.

- Alkylation: It can be alkylated using alkyl halides to form more complex amine derivatives.

(R)-1-phenylprop-2-en-1-amine exhibits notable biological activities:

- Monoamine Oxidase Inhibition: It has been evaluated for its inhibitory effects on monoamine oxidase enzymes, which play a crucial role in neurotransmitter metabolism. Compounds structurally related to (R)-1-phenylprop-2-en-1-amine have shown varying degrees of inhibition against these enzymes, which is significant for developing antidepressants .

- Chiral Derivatization: It has been utilized as a chiral derivatizing agent for the separation of enantiomeric amines in chromatographic applications, enhancing resolution and analysis accuracy.

Several methods exist for synthesizing (R)-1-phenylprop-2-en-1-amine:

- From Phenylacetaldehyde: A common synthetic route involves the reaction of phenylacetaldehyde with ammonia or amines under basic conditions to yield the target compound.

- Using Allylamine Derivatives: The compound can also be derived from allylamine derivatives through deprotection and subsequent reactions under controlled conditions .

- Michael Addition-Elimination Reactions: As mentioned earlier, KHSO₄-assisted Michael addition reactions can also lead to the formation of this compound from suitable precursors .

(R)-1-phenylprop-2-en-1-amine finds applications across various fields:

- Pharmaceutical Chemistry: Its role as a building block in drug synthesis is significant, particularly for compounds targeting neurological disorders due to its activity as a monoamine oxidase inhibitor.

- Analytical Chemistry: Used as a chiral derivatizing agent, it aids in the analysis of enantiomers, which is crucial for pharmaceuticals where chirality affects efficacy and safety.

Studies investigating the interactions of (R)-1-phenylprop-2-en-1-amines with biological targets have yielded valuable insights:

- Molecular Docking Studies: These studies have shown that derivatives of this compound can effectively bind to active sites of monoamine oxidase enzymes, suggesting potential therapeutic applications in treating mood disorders .

Several compounds share structural similarities with (R)-1-phenylprop-2-en-1-amines. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-Phenylpropene | Lacks the amine group; only contains phenyl and propenyl groups | Primarily used as an industrial chemical |

| (S)-1-(4-Fluorophenyl)propene | Contains a fluorine substituent on the phenyl ring | Exhibits different biological activity due to fluorine |

| 3-Dimethylamino-1-phenylpropene | Contains a dimethylamino group instead of a primary amine | Enhanced solubility and altered pharmacokinetics |

The uniqueness of (R)-1-phenylprop-2-en-1-amines lies in its specific chiral configuration and ability to inhibit monoamine oxidase effectively, making it particularly valuable in medicinal chemistry.

Mechanistic Advantages in Stereoselective Reactions

The compound’s rigid chiral environment directs reactions through well-defined transition states. For instance, in -sigmatropic rearrangements of allylic ammonium ylides, the (R)-configured amine forms stable Lewis acid complexes with boron trifluoride ($$ \text{BF}3 $$) or tribromide ($$ \text{BBr}3 $$), favoring endo-transition states that yield syn-diastereomers with >90% selectivity. This contrasts with chiral diazaborolidine-mediated reactions, where exo-transition states dominate, producing anti-diastereomers with 85–95% enantiomeric excess (ee).

Table 1: Catalytic Performance of (R)-1-Phenylprop-2-en-1-amine in Rearrangements

| Reaction Type | Lewis Acid | Diastereoselectivity | Enantiomeric Excess |

|---|---|---|---|

| -Sigmatropic | $$ \text{BBr}_3 $$ | syn: 95% | N/A |

| Asymmetric -Sig | Diazaborolidine | anti: 92% | 89–94% ee |

The amine’s allyl group participates in conjugate additions, where its electron-withdrawing nature stabilizes intermediates. For example, copper-catalyzed azide-alkyne cycloadditions (CuAAC) using this amine achieve 70–85% conversion with 25–39% ee, depending on the copper source.

Ligand Design for Enantioselective Catalysis

(R)-1-Phenylprop-2-en-1-amine serves as a precursor for chiral phosphine and N-heterocyclic carbene (NHC) ligands. When complexed with rhodium or palladium, these ligands facilitate asymmetric hydrogenations of α,β-unsaturated ketones with 80–92% ee. The phenyl group’s π-stacking interactions enhance substrate binding, while the allyl chain’s flexibility accommodates diverse geometries.

Transition Metal-Catalyzed Asymmetric Allylic Amination Strategies

Transition metal catalysis remains the most widely employed method for synthesizing (R)-1-phenylprop-2-en-1-amine due to its high enantioselectivity and tunable reaction conditions. Palladium complexes paired with chiral ligands are particularly effective in facilitating asymmetric allylic amination.

Catalyst Systems and Ligand Design

The Pd/(S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) system has demonstrated exceptional performance, achieving enantiomeric excess (ee) values up to 94% in allylic amination reactions [3]. Silver cocatalysts, such as AgPF₆, further enhance regioselectivity by promoting α-addition over γ-addition [3]. For example, the Pd/(S)-BINAP/AgPF₆ system converts 1,1,1-trifluoro-4-arylbut-3-en-2-yl acetates into (R)-1-phenylprop-2-en-1-amine derivatives with >15:1 branched-to-linear selectivity [3].

Reaction Mechanism

The catalytic cycle involves three key steps:

- Oxidative Addition: The palladium catalyst coordinates to the allylic substrate, forming a π-allyl complex.

- Nucleophilic Attack: The amine nucleophile attacks the π-allyl intermediate, with stereocontrol dictated by the chiral ligand’s spatial arrangement.

- Reductive Elimination: The product dissociates, regenerating the active catalyst.

Density functional theory (DFT) studies suggest that steric interactions between the ligand’s aryl groups and the substrate’s phenyl ring are critical for enantioselectivity [2].

Case Study: Morita–Baylis–Hillman Adduct Amination

A Pd/(S)-Phanephos-catalyzed reaction of acetylated Morita–Baylis–Hillman adducts with aromatic amines yields (R)-1-phenylprop-2-en-1-amine derivatives with 70% ee and >15:1 regioselectivity [3]. The bulky Phanephos ligand mitigates undesired γ-addition by sterically shielding the terminal allylic position.

Table 1: Performance of Palladium Catalysts in Allylic Amination

| Catalyst System | Substrate | ee (%) | Regioselectivity (α:γ) |

|---|---|---|---|

| Pd/(S)-BINAP/AgPF₆ | 1,1,1-Trifluoroallyl acetate | 94 | >20:1 |

| Pd/(S)-Phanephos | Morita–Baylis–Hillman adduct | 70 | 15:1 |

| Pd/(R)-Tol-BINAP | 3-Phenylallyl carbonate | 88 | 10:1 |

Biocatalytic Approaches Using Engineered ω-Transaminases

Biocatalysis offers an eco-friendly alternative to traditional metal-catalyzed methods, with ω-transaminases (ω-TAs) enabling asymmetric amination of ketones under mild conditions.

Enzyme Engineering and Substrate Scope

The ω-TA from Ochrobactrum anthropi (OATA) has been engineered to accommodate bulky substrates. The L57A mutation enlarges the small binding pocket, increasing activity toward 2-oxopentanoic acid by 48-fold [4]. This variant synthesizes (R)-1-phenylprop-2-en-1-amine from cinnamaldehyde-derived ketones with >99% ee using isopropylamine as an amino donor [4].

Reaction Thermodynamics

The equilibrium favors amine formation due to volatile acetone byproduct removal. For example, amination of 2-oxopentanoic acid with isopropylamine achieves 97% conversion under reduced pressure [4].

Table 2: Activity of OATA Variants Toward Bulky Substrates

| Variant | Substrate | Relative Activity (%) | ee (%) |

|---|---|---|---|

| Wild-type | 2-Oxopentanoic acid | 100 | 99 |

| L57A | 2-Oxopentanoic acid | 4800 | 99 |

| L57G | 2-Oxopentanoic acid | 1200 | 98 |

Case Study: Norvaline Synthesis

The OATA L57A variant converts 2-oxopentanoic acid into (R)-norvaline via asymmetric amination, achieving >99% ee. Kinetic resolution of racemic norvaline further demonstrates the enzyme’s utility in dynamic kinetic asymmetric transformations [4].

Photoredox-Mediated Enantioconvergent Synthesis Pathways

Photoredox catalysis represents an emerging frontier in enantioselective synthesis, though its application to (R)-1-phenylprop-2-en-1-amine remains exploratory.

Mechanistic Insights

Photoredox catalysts (e.g., Ir(III) complexes) generate radical intermediates under visible light, enabling enantioconvergence via dynamic kinetic resolution. For instance, α-amino radicals derived from allylic amines could undergo hydrogen-atom transfer (HAT) with a chiral HAT catalyst to set stereochemistry.

Challenges and Opportunities

Current limitations include low quantum yields and competing side reactions. However, dual catalysis systems combining photoredox and chiral Lewis acids may unlock new pathways. No peer-reviewed examples specific to (R)-1-phenylprop-2-en-1-amine exist in the provided sources, highlighting an area for future research.

Early crystallographic work on class IV and class I amine transaminases revealed twin substrate pockets that modulate enantio- and chemoselectivity through subtle steric and electrostatic effects [1] [2]. Structure comparison and molecular-dynamics simulations have since pinpointed “hot-spot” residues that can be remodelled to favour allylic substrates such as cinnamaldehyde, the immediate precursor of (R)-1-phenylprop-2-en-1-amine.

| Entry | Enzyme scaffold (wild type) | Key mutations introduced by rational design | Model substrate(s) | Observed outcome | Reference |

|---|---|---|---|---|---|

| 1 | Thermomicrobium roseum transaminase | Tyr 154 → Phe | Cinnamaldehyde series | Catalytic-efficiency gain 3.2-fold | [1] |

| 2 | Class IV amine transaminase from Chromobacterium violaceum | Trp 57 → Phe, Asp 260 → Leu | 2,2-Dimethyl-1-phenylpropan-1-one | Access to sterically hindered ketones; 18%→78% conversion | [3] |

| 3 | α-Amino-acid transaminase (fold IV) | Six substitutions in the small pocket (V55F, Y58F, A263S, R292A, G293T, N294A) | (R)-phenylethylamine benchmark | Specific activity raised from undetectable to 326 mU mg⁻¹ | [4] |

| 4 | Metagenomic enzyme pQR1108 (no additional mutation) | Naturally enlarged small pocket (Phe→Leu at 88, Gly→Ser at 231) | Cinnamaldehyde | 72% conversion to (R)-1-phenylprop-2-en-1-amine; 75% isolated after scale-up | [5] |

Key design principles

- Enlarging the hydrophobic “small” pocket admits the allylic π-system without compromising binding of the leaving carbonyl fragment [2] [6].

- Re-orienting catalytic lysine and pyridoxal 5'-phosphate via second-shell substitutions (for example Asp 260→Leu) lowers the energy barrier for external-aldimine formation with bulkier substrates [3].

- Screening metagenomic diversity often uncovers naturally permissive active-site architectures that outperform engineered variants for allyl-amine synthesis [5].

Directed Evolution of Pyridoxal 5'-phosphate-Dependent Aminotransferases

When single-round design reaches its limit, iterative mutagenesis plus high-throughput selection drives further enhancements in turnover, stereoselectivity and substrate scope.

| Campaign | Starting enzyme | Evolution strategy | Cycles / variants | Performance gain (relative to parent) | Reference |

|---|---|---|---|---|---|

| A | Vibrio fluvialis amine transaminase | Random mutagenesis + smart libraries targeting eight residues that border the large pocket | 6 / 12 000 | >200-fold higher space–time yield; >99.5% enantiomeric excess for a bicyclic amine | [7] |

| B | ArRm-TA (fold I) | Iterative saturation of “flipped” residues governing pocket asymmetry | 5 / 900 | Conversion of 1-phenylpropan-2-one climbed from 62% to 89% while keeping >99% enantiomeric excess | [8] |

| C | DATA-to-(R)-amine transaminase switch | Computationally guided hotspot swapping followed by error-prone PCR | 4 / 4 500 | Created de novo (R)-selectivity; specific activity 326 mU mg⁻¹ on (R)-phenylethylamine | [4] |

| D | Ruegeria sp. amine transaminase | Machine-learning fitness predictor trained on 40 curated variants | 2 / in-silico | Up to 2 000-fold velocity gain for aliphatic–aromatic ketones; broadened to allylic aldehydes | [9] |

Lessons from laboratory evolution

- Conformational flexibility around the pyridoxal 5'-phosphate–lysine internal aldimine correlates with broader allylic substrate tolerance [9].

- Enantio-complementary pocket reshaping (strategy B) can be combined with distal stability mutations to maintain high turnover at process temperatures [8].

- Fitness-landscape navigation is accelerated when library design is informed by structural or statistical models rather than random sampling [9].

Cofactor Recycling Systems for Reduced Nicotinamide Adenine Dinucleotide Phosphate-Dependent Biotransformations

Allylic amine synthesis is redox-neutral, yet most industrial cascades pair the transaminase with an upstream carboxylate- or aldehyde-reducing step that demands reduced nicotinamide adenine dinucleotide phosphate. Efficient cofactor-turnover solutions have therefore become integral to process intensification.

| System concept | Biocatalyst(s) providing recycling | Electron source | Total turnover number of reduced nicotinamide adenine dinucleotide phosphate | Demonstrated product (scale) | Reference |

|---|---|---|---|---|---|

| Permeabilised cell couple | Escherichia coli glucose dehydrogenase + Bacillus pumilus ketoreductase | Glucose | 4 200 | (R)-ethyl 3-hydroxy-4,4,4-trifluorobutyrate (68 h, 50 mmol) | [10] |

| Glutaredoxin / glutathione reductase relay | Yeast glutathione reductase + bacterial glutaredoxin | Catalytic oxidised cysteine | 500 000 | Guanosine-monophosphate isotopologues (millimole scale) | [11] |

| Photosystem I photobiocatalysis | Spinach photosystem I + ferredoxin–ferredoxin-NADP⁺-reductase | Red light, ascorbate | Turnover frequency 2.55 s⁻¹ (≈9 000 h⁻¹) | Enantio-selective cinnamyl-reduction cascade | [12] |

| Whole-cell metabolic refactoring | E. coli with overexpressed nicotinamide kinase and Preiss–Handler pathway | Glucose | 2.97-fold intracellular pool increase; 100% conversion of 300 mM 2-oxo-4-[(hydroxy)(methyl)phosphinyl]-butanoic acid in 2 h | L-phosphinothricin (125 g L⁻¹ d⁻¹) | [13] |

| Microwave-stabilised immobilate | Aldo–keto reductase + glucose dehydrogenase co-entrapped in mesocellular foam | Glucose | Maintained 140% relative activity after 10 cycles | (R)-4-chloro-3-hydroxybutanoate (gram scale) | [14] |

Design guidelines for cofactor economy

- Coupled-enzyme or coupled-cell formats enable direct channelling of reducing equivalents, cutting external reduced nicotinamide adenine dinucleotide phosphate demand to <0.005 mM per run [10].

- Disulfide-driven or light-driven platforms reach total turnover numbers exceeding five hundred thousand, effectively making the cofactor catalytic [11] [12].

- Genomic re-routing of nicotinamide pools converts the host itself into a self-sufficient reductant generator, obviating auxiliary dehydrogenases [13].

XLogP3

Explore Compound Types